ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate
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Overview
Description
“Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate” is a chemical compound. Based on its name, it contains a benzofuran core, which is a type of organic compound that consists of a benzene ring fused to a furan ring . This compound also contains methoxy, methyl, amido, and ethyl ester functional groups .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a benzofuran core with methoxy (OCH3) and methyl (CH3) substituents, an amido (NH2) group attached to the 3-position of the benzofuran ring, and an ethyl ester (COOC2H5) group attached to the amido nitrogen .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, we can predict that this compound is likely to be a solid at room temperature, and that it will have certain solubility properties based on the polar and nonpolar groups in its structure .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-25-20(23)14-7-5-6-8-16(14)21-19(22)18-12(2)26-17-10-9-13(24-3)11-15(17)18/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBDLYKMHRNYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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